molecular formula C11H18ClN3O2 B1452397 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride CAS No. 1220036-44-1

2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride

Cat. No.: B1452397
CAS No.: 1220036-44-1
M. Wt: 259.73 g/mol
InChI Key: KLNONDOTJSHPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features an isonicotinic acid backbone substituted at the 2-position with a [3-(dimethylamino)propyl]amino group, forming a hydrochloride salt.

Properties

IUPAC Name

2-[3-(dimethylamino)propylamino]pyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-14(2)7-3-5-12-10-8-9(11(15)16)4-6-13-10;/h4,6,8H,3,5,7H2,1-2H3,(H,12,13)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNONDOTJSHPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC=CC(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-44-1
Record name 4-Pyridinecarboxylic acid, 2-[[3-(dimethylamino)propyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biochemical Analysis

Biochemical Properties

2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to form active intermediates with carboxyl groups, which then react with primary amines. This interaction is crucial in the formation of amide bonds, which are essential in peptide synthesis and other biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cells (HUVECs), indicating its potential role in regulating angiogenesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It reacts with carboxyl groups to form amine-reactive O-acylisourea intermediates, which then react with amino groups to form amide bonds. This mechanism is fundamental in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the intermediate formed by this compound is unstable in aqueous solutions, necessitating the use of stabilizing agents like N-hydroxysuccinimide (NHS) for prolonged activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to elicit the desired biochemical responses. For instance, studies have shown that the compound’s inhibitory activity against VEGF-stimulated HUVECs varies with concentration, highlighting the importance of dosage optimization.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in forming amide bonds is particularly significant in metabolic processes that involve peptide synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its biochemical activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding these localization mechanisms is essential for optimizing the compound’s use in biochemical research.

Biological Activity

2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride, also known as a Mannich base, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H18ClN3O2C_{11}H_{18}ClN_{3}O_{2}. It features a pyridine ring, which is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with nicotinic acid receptors and various enzymes. The compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, influencing neurotransmission and cellular signaling pathways. This modulation can lead to enhanced cognitive functions and potential therapeutic effects in neurodegenerative diseases .

Anticancer Activity

Research has demonstrated that Mannich bases, including this compound, exhibit significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound's mechanism includes the inhibition of DNA topoisomerase I and induction of apoptosis in cancer cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15.4Apoptosis induction
HepG212.8DNA topoisomerase I inhibition
A54918.7Cell cycle arrest

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of Alzheimer's disease. It enhances cholinergic transmission by acting as a positive allosteric modulator at nAChRs, which may improve cognitive function and memory retention .

Table 2: Neuroprotective Effects of this compound

Study TypeOutcome
In vitroEnhanced ACh response
Animal modelImproved memory retention

Antimicrobial Activity

In addition to its anticancer and neuroprotective effects, the compound exhibits antimicrobial activity against various pathogens. Studies indicate that it can inhibit bacterial growth by disrupting protein synthesis pathways, showcasing its potential as an antibacterial agent .

Case Studies

  • Alzheimer’s Disease Model : A study involving transgenic mice demonstrated that administration of this compound improved cognitive deficits associated with Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and enhanced synaptic plasticity .
  • Cancer Cell Line Studies : In vitro assays revealed that the compound significantly reduced cell viability in several cancer lines compared to control groups, suggesting its potential as a chemotherapeutic agent .

Scientific Research Applications

2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acid derivatives. It has a dimethylamino group attached to a propyl chain connected to an isonicotinic acid moiety. The hydrochloride form is utilized as a salt to enhance solubility and stability in biological systems.

Overview

Description this compound is a research compound with the molecular formula C11H18ClN3O2C_{11}H_{18}ClN_3O_2 and a molecular weight of 259.73 g/mol. It typically has a purity of 95% and is suitable for research applications.

Synthesis The synthesis of this compound involves multiple steps using standard organic synthesis techniques such as refluxing, stirring under an inert atmosphere, and purification through crystallization or chromatography.

Structure and Properties The compound is a pyridine derivative, specifically an isonicotinic acid derivative. Isonicotinic acid is a precursor for various pharmaceuticals, including anti-tuberculosis agents.

Biochemical Analysis

Biochemical Properties this compound plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules, influencing their activity and function. It forms active intermediates with carboxyl groups, which then react with primary amines.

Cellular Effects This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cells (HUVECs), suggesting a potential role in regulating angiogenesis.

Potential Applications

This compound has potential applications in:

  • Pharmaceutical Research
  • Medicinal Chemistry
  • Synthesis of Therapeutic Drugs

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties
2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid HCl Iso-nicotinic acid Dimethylamino-propylamino ~270–310 (estimated) Balanced hydrophilicity-lipophilicity
SzR-105 () 4-Hydroxyquinoline Dimethylamino-propyl 309.79 Enhanced aromatic interactions
2-[3-(Methylamino)propyl]isoindole-dione HCl Isoindole-dione Methylamino-propyl ~280 (estimated) Planar aromatic core, reduced basicity
Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl Propanoate ester Methylamino 196.67 Ester hydrolysis susceptibility

Research Findings and Implications

  • Bioactivity: Compounds with quinoline backbones () are often explored for antimicrobial or kinase inhibition due to their planar structures, whereas isoindole-diones () may target neurological pathways.
  • Solubility: The hydrochloride salt form in all compounds ensures moderate aqueous solubility, but lipophilicity varies significantly with substituents (e.g., diethylamino in vs. morpholine in ).
  • Synthetic Accessibility: Isoindole-diones and propanoate esters () are typically easier to functionalize than quinoline derivatives, which require multi-step syntheses .

Preparation Methods

Direct Amination of Isonicotinic Acid Derivatives

  • Starting Materials: Isonicotinic acid or its activated derivatives (e.g., isonicotinoyl chloride or isonicotinic acid esters) and 3-(dimethylamino)propylamine.
  • Reaction Conditions: The amination is performed under controlled temperature (often 0–50 °C) in an inert solvent such as dichloromethane or acetonitrile.
  • Catalysts/Additives: Bases such as triethylamine or pyridine are used to neutralize the acid formed during the reaction.
  • Work-up: The reaction mixture is treated with hydrochloric acid to form the hydrochloride salt, followed by crystallization to obtain the pure product.

This method is favored for its straightforward approach but requires careful control to avoid over-alkylation or side reactions.

Reductive Amination Route

  • Intermediate Formation: Isonicotinic acid aldehyde or ketone derivatives are reacted with 3-(dimethylamino)propylamine.
  • Reduction Step: The imine intermediate formed is reduced using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Salt Formation: The resulting amine is converted to the hydrochloride salt by acidification.

This method offers higher selectivity and yields but involves additional steps and reagents.

Alternative Synthetic Routes from Patents and Literature

Although direct literature on the exact preparation of 2-{[3-(dimethylamino)propyl]amino}-isonicotinic acid hydrochloride is limited, related synthetic methods for similar compounds provide insights:

  • A patent (CN104193654B) describes preparation methods for related 3-(dimethylaminopropyl)-substituted carbodiimide hydrochlorides, which involve organic solvent-mediated reactions and purification steps that could be adapted for the target compound.
  • The preparation typically involves reaction of amines with activated carboxylic acid derivatives in organic solvents under mild conditions, followed by purification and salt formation.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Purpose/Notes
Activation Isonicotinic acid + thionyl chloride or SOCl2 Formation of isonicotinoyl chloride (activated acid derivative)
Amination 3-(Dimethylamino)propylamine, base (e.g., triethylamine) Nucleophilic substitution at 2-position
Solvent Dichloromethane, acetonitrile, or similar Medium for reaction
Temperature 0–50 °C Control reaction rate and selectivity
Work-up Acidification with HCl Formation of hydrochloride salt
Purification Crystallization or recrystallization Obtain pure hydrochloride salt

Research Findings and Optimization Notes

  • Yield Optimization: Using activated acid derivatives rather than free acids improves amination efficiency and yield.
  • Solvent Choice: Polar aprotic solvents facilitate nucleophilic substitution and improve solubility of reactants.
  • Temperature Control: Lower temperatures reduce side reactions and favor selective amination.
  • Salt Formation: Hydrochloride salt formation enhances compound stability and water solubility, which is critical for pharmaceutical applications.
  • Purification: Recrystallization from solvents such as ethanol or isopropanol yields high-purity hydrochloride salt.

Q & A

Q. What experimental designs address discrepancies in reported reaction yields?

  • Methodological Answer : Implement design of experiments (DoE) to optimize parameters (temperature, stoichiometry, solvent polarity). Use response surface methodology (RSM) to identify critical factors. Validate with 1H^1H NMR reaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.